Absence of Publicly Available Bioactivity Data for the Target Compound
A search of primary literature, patents, and authoritative databases (including ZINC and ChEMBL) did not yield any quantitative potency, selectivity, or pharmacokinetic data for this specific compound [1][2]. The compound is not among the 'Example' compounds with disclosed IC50 values in the foundational ACAT inhibitor patent US5362744 [1]. The ZINC database explicitly states there is 'no known activity for this compound' [2]. This data gap prevents any quantified differentiation from analogs.
| Evidence Dimension | In vitro ACAT inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Representative compounds in the same patent class show IC50 values ranging from 0.016 μM to >5.0 μM |
| Quantified Difference | Not calculable due to missing target data |
| Conditions | Rabbit intestinal microsome assay, as described in Field FJ & Salone RG, Biochemica et Biophysica, 1982;712:557-570 |
Why This Matters
For scientific selection, the complete lack of quantitative bioactivity data means the compound's utility is currently unproven, placing it at a severe disadvantage compared to characterized analogs with documented pharmacology.
- [1] Purchase Jr., C. F., & White, A. D. (1994). U.S. Patent No. 5,362,744. The patent lists 17 example compounds with quantitative ACAT inhibition data; the target CAS is not among them. View Source
- [2] ZINC Database Entry for ZINC9421091 (CAS 1396849-23-2). The entry confirms 'There is no known activity for this compound' in the ChEMBL database. View Source
